4-(2-methylcyclopropaneamido)benzoic acid
Description
Contextualization within Benzoic Acid and Cyclopropane (B1198618) Amide Chemical Space
The cyclopropane ring, a three-membered carbocycle, imparts unique structural and electronic properties to molecules. unl.ptcore.ac.uk Its inherent ring strain and "banana" bonds distinguish it from larger cycloalkanes and linear alkyl groups. core.ac.uk In medicinal chemistry, the incorporation of a cyclopropane ring can lead to enhanced metabolic stability, increased potency, and improved target selectivity by introducing conformational rigidity. bohrium.combohrium.com The amide linkage provides a stable connection between these two key fragments and can participate in hydrogen bonding interactions with biological macromolecules.
Significance of the Cyclopropane Amide Benzoic Acid Scaffold in Chemical Biology
The combination of a cyclopropane ring and a benzoic acid moiety within a single molecular framework, connected by an amide bond, creates a scaffold with significant potential in chemical biology. This structural arrangement is exemplified in the closely related analog, 4-(cyclopropanecarboxamido)benzoic acid, which has been synthesized and characterized. nih.gov
The rigid nature of the cyclopropane ring can precisely orient the benzoic acid portion of the molecule for optimal interaction with a biological target. bohrium.com This conformational constraint can reduce the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the cyclopropyl (B3062369) group can serve as a bioisosteric replacement for other chemical groups, offering advantages in terms of metabolic stability and pharmacokinetic properties. bohrium.com
Research into compounds sharing this scaffold has pointed towards their potential as inhibitors of enzymes such as histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer. nih.govlih.lubeilstein-journals.org The development of novel HDAC inhibitors is an active area of research, and the cyclopropane amide benzoic acid scaffold represents a promising starting point for the design of such agents.
Current Research Gaps and Motivations for Investigating 4-(2-methylcyclopropaneamido)benzoic acid
While the synthesis and some biological context exist for the parent compound, 4-(cyclopropanecarboxamido)benzoic acid, there is a notable absence of specific research on its methylated analog, this compound in the current scientific literature. This represents a significant research gap.
The introduction of a methyl group onto the cyclopropane ring is a key structural modification that warrants investigation. This seemingly minor addition can have profound effects on the molecule's biological activity. The methyl group can influence:
Stereochemistry: The presence of a methyl group on the cyclopropane ring introduces chirality, leading to the existence of different stereoisomers. These isomers may exhibit distinct biological activities and potencies, as the three-dimensional arrangement of atoms is critical for molecular recognition by biological targets. nih.gov
Metabolic Stability: The methyl group can alter the metabolic profile of the compound, potentially blocking sites of enzymatic degradation and thereby increasing its half-life in biological systems. bohrium.com
Binding Affinity and Selectivity: The methyl group can provide additional van der Waals interactions with the target protein's binding pocket, potentially enhancing affinity. It can also introduce steric hindrance that may favor binding to one specific target over others, thus improving selectivity.
The motivation for investigating this compound stems from the potential for this targeted structural modification to yield a compound with improved therapeutic properties compared to its non-methylated counterpart. Elucidating the structure-activity relationships conferred by the methyl group could provide valuable insights for the design of next-generation therapeutic agents based on the cyclopropane amide benzoic acid scaffold.
Detailed Research Findings
While specific experimental data for this compound is not available, the properties of the closely related 4-(cyclopropanecarboxamido)benzoic acid provide a valuable reference point.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H11NO3 | nih.gov |
| Molecular Weight | 205.21 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Dihedral Angle (Benzene to Cyclopropane) | 63.2 (1)° | nih.gov |
The synthesis of 4-(cyclopropanecarboxamido)benzoic acid has been reported via the reaction of cyclopropanecarboxylic acid with 4-aminobenzoic acid. nih.gov A similar synthetic route could likely be employed for the preparation of this compound, utilizing 2-methylcyclopropanecarboxylic acid as a starting material.
| Biological Target/Activity | Rationale | Reference |
|---|---|---|
| Histone Deacetylase (HDAC) Inhibition | The parent compound, 4-(cyclopropanecarboxamido)benzoic acid, was synthesized with the aim of investigating its potential as a histone deacetylase inhibitor. | nih.gov |
| Antimicrobial Activity | Derivatives containing the cyclopropane amide moiety have demonstrated antimicrobial and antifungal activities. | mdpi.com |
| Antiproliferative Activity | Many benzoic acid derivatives and HDAC inhibitors exhibit antiproliferative effects against cancer cell lines. | lih.lu |
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-6-10(7)11(14)13-9-4-2-8(3-5-9)12(15)16/h2-5,7,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLLPMGZWXRTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Methylcyclopropaneamido Benzoic Acid and Structural Analogues
Strategies for the Construction of the 2-Methylcyclopropane Moiety
The 2-methylcyclopropane moiety is a critical component of the target molecule, and its synthesis, particularly in an enantiomerically pure form, is a significant challenge. The primary route to this structure involves the cyclopropanation of an alkene.
Catalytic asymmetric cyclopropanation is the most sophisticated method for synthesizing chiral cyclopropanes. nih.gov This approach involves the reaction of an alkene with a carbene precursor, guided by a chiral transition metal catalyst. A prominent strategy utilizes cobalt(II) complexes of D2-symmetric chiral porphyrins as catalysts for the asymmetric cyclopropanation of various olefins with diazo reagents. organic-chemistry.orgnih.gov These metalloradical catalysts operate through a stepwise radical mechanism, which provides a distinct reactivity and selectivity profile compared to more traditional rhodium and copper-based systems. nih.gov
For the synthesis of the 2-methylcyclopropane moiety, propylene would serve as the alkene substrate. The reaction with a suitable carbene source, such as succinimidyl diazoacetate, in the presence of a chiral cobalt catalyst can yield the desired cyclopropane (B1198618) structure with high diastereo- and enantioselectivity. organic-chemistry.org The resulting cyclopropane succinimidyl esters are versatile building blocks for the synthesis of optically active cyclopropyl (B3062369) carboxamides. organic-chemistry.org
An alternative approach that avoids the use of potentially hazardous diazoalkanes involves using gem-dichloroalkanes as carbene precursors. nih.govdicp.ac.cn This method also employs a cobalt catalyst and is compatible with the transfer of alkyl-substituted carbenes, making it suitable for generating the 2-methylcyclopropane ring. dicp.ac.cn
| Catalyst System | Carbene Source | Key Features | Reference |
|---|---|---|---|
| Cobalt(II) complex of Chiral Porphyrin [Co(P1)] | Succinimidyl Diazoacetate | Effective for various olefins, providing high yields and excellent diastereo- and enantioselectivity. | organic-chemistry.org |
| (Pyridine-diimine)CoBr2 with Chiral Ligands | gem-Dichloroalkanes (e.g., 2,2-dichloropropane) | Avoids potentially hazardous diazoalkanes; compatible with alkyl-substituted carbenes. | nih.govdicp.ac.cn |
| Rhodium(II) Complexes | α-Ketodiazoacetates | Limited to aromatic olefins and can result in lower yields. | nih.gov |
Achieving a high degree of stereocontrol is paramount in the synthesis of biologically active molecules. In cyclopropanation reactions, this involves controlling both the relative (cis/trans) and absolute (R/S) stereochemistry. The choice of chiral catalyst is the primary determinant of enantioselectivity. The catalyst creates a chiral environment that forces the carbene to approach the alkene from a specific face, leading to the preferential formation of one enantiomer over the other. nih.gov
For instance, cobalt(II) porphyrin catalysts have proven effective in controlling the stereochemical outcome. organic-chemistry.orgnih.gov The rigidity and defined chiral pockets of these ligands are instrumental in achieving high levels of asymmetric induction. Similarly, the use of chiral pyridine-bis(oxazoline) (Pybox) ligands with cobalt catalysts in reactions involving gem-dichloroalkanes has been explored to induce enantioselectivity. dicp.ac.cn The diastereoselectivity of the reaction (the ratio of cis to trans isomers) is influenced by a combination of the catalyst, the substrates, and the reaction conditions.
Formation of the Amide Linkage and Integration into Benzoic Acid Core
The union of the 2-methylcyclopropanecarboxylic acid and 4-aminobenzoic acid precursors via an amide bond is a crucial step. Amide bond formation is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate this transformation. luxembourg-bio.com
Direct amide coupling involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using a "coupling reagent". luxembourg-bio.comresearchgate.net A highly relevant synthetic protocol has been reported for the structural analogue, 4-(cyclopropanecarboxamido)benzoic acid. nih.gov In this method, cyclopropanecarboxylic acid is first activated with N,N'-carbonyldiimidazole (CDI). The resulting acylimidazolide is a reactive intermediate that readily undergoes reaction with 4-aminobenzoic acid to form the desired amide. nih.gov
Other widely used coupling reagents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC). luxembourg-bio.comnih.gov These are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve reaction efficiency and suppress side reactions. nih.gov A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines like aniline derivatives. nih.gov Another approach involves the use of titanium tetrachloride (TiCl4) to directly mediate the condensation between a carboxylic acid and an amine. nih.gov
| Coupling Reagent | Common Additives | Mechanism/Notes | Reference |
|---|---|---|---|
| N,N'-Carbonyldiimidazole (CDI) | None | Forms a reactive acylimidazolide intermediate. | nih.gov |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, DMAP | Forms an O-acylisourea intermediate; additives suppress side reactions. | nih.gov |
| Dicyclohexylcarbodiimide (DCC) | HOBt, DMAP | Similar to EDC, but produces a solid urea byproduct (DCU). | luxembourg-bio.com |
| Titanium Tetrachloride (TiCl4) | Pyridine (as solvent/base) | Directly mediates the condensation reaction. | nih.gov |
While the steric hindrance provided by the 2-methyl group on the cyclopropane ring is moderate, challenging coupling reactions may necessitate more advanced techniques. For substrates that are sterically hindered or electronically deactivated, standard coupling methods can be sluggish and low-yielding. rsc.orgresearchgate.net
One advanced protocol involves the in situ formation of acyl fluorides from carboxylic acids. These intermediates are highly reactive and can couple efficiently with amines, including those that are sterically demanding or have low nucleophilicity. rsc.org Another innovative concept is the "rapid and strong activation" of carboxylic acids in microflow reactors. nih.gov Reagents like triphosgene can convert a carboxylic acid into a highly reactive species (e.g., an acid chloride) in a fraction of a second, which is then immediately reacted with the amine. The precise control over reaction time minimizes the decomposition and side reactions often associated with highly reactive intermediates. nih.gov For particularly hindered couplings, reagents such as N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) or bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) have been developed and are widely used, especially in peptide synthesis. luxembourg-bio.com
Functionalization and Derivatization of the 4-Substituted Benzoic Acid Ring
The 4-(2-methylcyclopropaneamido)benzoic acid molecule possesses two primary sites for further functionalization: the carboxylic acid group and the aromatic ring. This allows for the synthesis of a diverse library of structural analogues.
The carboxylic acid functional group is readily derivatized. Standard esterification conditions can be employed to convert it into a variety of alkyl or aryl esters. Alternatively, the carboxyl group can be activated once more using the amide coupling methodologies described previously and reacted with a second amine to generate a diamide derivative.
Regioselective Substitutions on the Phenyl Ring
The synthesis of structural analogues of this compound with substituents on the phenyl ring requires regioselective control. The directing effect of the substituents already present on the benzene (B151609) ring of 4-aminobenzoic acid is a key consideration. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. However, in the target molecule, the amino group is acylated to form an amide (-NHCOR), which is also an ortho-, para-directing group, though typically less activating than a free amino group. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing.
Given that the starting material for the synthesis of analogues is often a substituted 4-aminobenzoic acid, the position of the incoming substituent is determined by the directing effects of the amino and carboxyl groups, as well as any existing substituent. For electrophilic aromatic substitution on 4-aminobenzoic acid itself, the strong ortho, para-directing influence of the amino group dominates, leading to substitution at the positions ortho to the amino group (i.e., positions 3 and 5).
To achieve substitution at other positions, it is often necessary to start with a pre-substituted benzene derivative and then introduce the amino and carboxyl groups. Alternatively, the directing properties of the existing functional groups can be modified. For instance, the amino group can be protected, which can alter its directing effect and reactivity.
Synthesis of Halogenated and Alkyl-Substituted Analogues
Halogenated Analogues:
The synthesis of halogenated analogues of this compound can be achieved by starting with the corresponding halogenated 4-aminobenzoic acid. For example, to synthesize 3-chloro-4-(2-methylcyclopropaneamido)benzoic acid, one would start with 3-chloro-4-aminobenzoic acid. The amide coupling reaction would then be carried out as described previously.
Direct halogenation of 4-aminobenzoic acid or its derivatives is also a viable route. Due to the strong activating and ortho, para-directing nature of the amino or acylamino group, direct halogenation (e.g., using Br₂ or Cl₂) would be expected to occur at the positions ortho to the amino/acylamino group. For instance, the bromination of 4-acetamidobenzoic acid would yield 3,5-dibromo-4-acetamidobenzoic acid. Subsequent hydrolysis of the protecting acetyl group would provide 3,5-dibromo-4-aminobenzoic acid, which could then be coupled with 2-methylcyclopropanecarboxylic acid.
Alkyl-Substituted Analogues:
The synthesis of alkyl-substituted analogues can be approached in a similar manner, by starting with an appropriate alkyl-substituted 4-aminobenzoic acid. For example, 3-methyl-4-(2-methylcyclopropaneamido)benzoic acid can be synthesized from 3-methyl-4-aminobenzoic acid.
Alternatively, Friedel-Crafts alkylation can be employed to introduce an alkyl group onto the aromatic ring. However, Friedel-Crafts alkylation on anilines and benzoic acids can be challenging. The amino group can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. The carboxyl group is also deactivating. Therefore, it is often more practical to perform the alkylation on a precursor molecule and then introduce the required functional groups. For instance, one could start with an alkylated aniline, introduce the carboxyl group via a suitable method (e.g., through a diazonium salt), and then perform the amide coupling.
| Starting Material | Reagents | Product (Analogue Precursor) |
| 4-Aminobenzoic acid | N-Bromosuccinimide (NBS) | 3-Bromo-4-aminobenzoic acid |
| 4-Aminobenzoic acid | N-Chlorosuccinimide (NCS) | 3-Chloro-4-aminobenzoic acid |
| 2-Chloro-4-methylbenzoic acid | o-Toluidine | 4-Methyl-2-(o-tolylamino)benzoic acid nih.gov |
Purification and Characterization Methodologies
Purification:
The purification of this compound and its analogues typically involves standard laboratory techniques. After the reaction is complete, the crude product is often isolated by precipitation or extraction.
Crystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution. For compounds like 4-(cyclopropanecarboxamido)benzoic acid, recrystallization from a solvent system such as methanol/water or ethanol/water can be effective.
Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (e.g., silica gel or alumina). For the purification of 4-(cyclopropanecarboxamido)benzoic acid, a mixture of methanol and dichloromethane (e.g., 5:95 v/v) has been used as the mobile phase. nih.govresearchgate.net
Characterization:
Once purified, the identity and purity of this compound and its analogues are confirmed using various spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the aromatic protons of the para-substituted benzene ring (typically two doublets), the amide proton (a singlet), the protons of the cyclopropyl ring, and the methyl group protons.
The ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, and the carbons of the cyclopropyl and methyl groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
An N-H stretch from the amide group (around 3300 cm⁻¹).
A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).
A C=O stretch from the amide (amide I band, around 1650 cm⁻¹).
An N-H bend from the amide (amide II band, around 1550 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.
Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature range and can be used as a criterion of purity.
Representative Characterization Data for this compound (Predicted)
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, δ/ppm) | ~12.5 (s, 1H, COOH), ~10.2 (s, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~1.5-2.0 (m, 1H, cyclopropyl-CH), ~1.0-1.5 (m, 3H, cyclopropyl-CH₂ and CH), ~1.1 (d, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ/ppm) | ~173 (C=O, amide), ~167 (C=O, acid), ~143 (Ar-C), ~130 (Ar-CH), ~125 (Ar-C), ~118 (Ar-CH), ~20 (cyclopropyl-CH), ~15 (cyclopropyl-CH₂), ~18 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3000 (O-H), ~1700 (C=O, acid), ~1650 (C=O, amide), ~1540 (N-H bend) |
| MS (ESI) | [M-H]⁻ expected at m/z 218.08 |
Structure Activity Relationship Sar Studies of 4 2 Methylcyclopropaneamido Benzoic Acid Derivatives
Influence of Cyclopropane (B1198618) Ring Geometry and Substitution on Bioactivity
The cyclopropane moiety in 4-(2-methylcyclopropaneamido)benzoic acid is a critical component that dictates the spatial arrangement of the entire molecule. Its rigid, three-membered ring structure introduces specific conformational constraints that can be pivotal for binding to biological targets. The substitution pattern on this ring further refines its interaction profile.
Stereochemical Effects of the 2-Methyl Group
While specific biological data for the individual stereoisomers of this compound are not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest that the stereochemistry at this position would be a critical determinant of activity. The cis and trans isomers will present different three-dimensional profiles to a biological target. For instance, the methyl group in one isomer might fit snugly into a hydrophobic pocket of a receptor, enhancing binding affinity, while in the other isomer, it might cause a steric clash, leading to reduced or no activity. The precise impact of this stereochemistry is target-dependent and can only be definitively determined through empirical testing of the separated isomers.
Table 1: Hypothetical Bioactivity Based on Stereochemistry of the 2-Methyl Group
| Stereoisomer | Relative Position of Methyl and Carboxamide Groups | Expected Impact on Bioactivity (Hypothetical) |
| (1R,2S)-isomer | trans | May exhibit higher affinity due to optimal fit in a specific binding pocket. |
| (1S,2R)-isomer | trans | Enantiomer of the above; activity will depend on the chirality of the target. |
| (1R,2R)-isomer | cis | May experience steric hindrance, potentially leading to lower activity. |
| (1S,2S)-isomer | cis | Enantiomer of the above; activity will depend on the chirality of the target. |
Substituent Variations on the Cyclopropane Ring
Beyond the 2-methyl group, further substitutions on the cyclopropane ring offer another avenue for modulating bioactivity. The introduction of different functional groups can alter the electronic properties, lipophilicity, and hydrogen bonding potential of the molecule.
For example, replacing the methyl group with larger alkyl groups could enhance van der Waals interactions within a hydrophobic binding site, but might also introduce steric hindrance. Conversely, introducing polar substituents, such as hydroxyl or amino groups, could create new hydrogen bonding opportunities with the target protein, potentially increasing binding affinity and selectivity. The electronic nature of the substituents can also play a role; electron-withdrawing or electron-donating groups can influence the reactivity and metabolic stability of the compound.
Role of the Amide Bond and its Conformation
The amide bond serves as a crucial linker between the cyclopropane ring and the benzoic acid scaffold. Its conformational properties and potential for modification are key aspects of the SAR of these derivatives.
Modifications at the Amide Nitrogen
Alterations at the amide nitrogen, such as N-alkylation or N-arylation, can significantly impact the compound's biological profile. Introducing a substituent on the nitrogen atom removes the hydrogen bond donor capability of the amide N-H group, which could be critical for receptor interaction.
Conformational Constraints and Flexibility of the Amide Linker
Introducing conformational constraints, for instance by incorporating the amide bond into a cyclic system, could lock the molecule into a specific, potentially more active, conformation. Conversely, increasing the flexibility of the linker, perhaps by replacing the amide with a more flexible chain, could allow the molecule to adopt a wider range of conformations, which might be beneficial if the exact binding mode is unknown, but could also lead to a loss of potency due to an entropic penalty upon binding. The dihedral angle between the cyclopropane ring and the plane of the amide bond is a critical parameter that defines the relative orientation of these two key fragments.
Impact of the Benzoic Acid Scaffold and Substituents on Activity
The benzoic acid moiety is another essential pharmacophoric element. The carboxylic acid group is often involved in crucial interactions with biological targets, such as forming salt bridges with basic amino acid residues (e.g., lysine (B10760008) or arginine) or participating in hydrogen bond networks.
Modification of the benzoic acid ring with various substituents can fine-tune the electronic and steric properties of the molecule, as well as its pharmacokinetic profile. The position and nature of these substituents are critical. For example, electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the carboxylic acid, which might affect its interaction with target residues. Electron-donating groups (e.g., alkoxy, alkyl groups) can have the opposite effect.
The position of the substituent on the benzene (B151609) ring is also crucial. Substituents at the ortho, meta, or para positions relative to the amide linkage will orient themselves differently in three-dimensional space and will have varied steric and electronic influences on the adjacent functional groups.
Table 2: Potential Impact of Substituents on the Benzoic Acid Ring
| Position of Substitution | Type of Substituent | Potential Effect on Bioactivity |
| ortho to amide | Bulky group | May cause steric hindrance and alter the conformation of the amide bond. |
| ortho to amide | Hydrogen bond donor/acceptor | Could form intramolecular hydrogen bonds, affecting conformation and binding. |
| meta to amide | Electron-withdrawing group | Can influence the pKa of the carboxylic acid and overall electronic distribution. |
| para to amide | Lipophilic group | May enhance binding in a hydrophobic pocket or affect pharmacokinetic properties. |
Positional Scanning of the Phenyl Ring
Positional scanning of the phenyl ring in derivatives of this compound involves moving the substituents—the cyclopropaneamido and carboxylic acid groups—to different positions on the ring to understand the spatial requirements for optimal activity. The substitution pattern on the phenyl ring is a critical determinant of a molecule's ability to fit into a binding pocket and establish key interactions.
The relative positions of the amide and carboxylic acid groups (ortho, meta, or para) significantly influence the molecule's conformation and its ability to interact with target receptors. In many cases, the para-substitution (1,4-disubstituted) pattern, as seen in the parent compound, provides the most potent biological activity. This arrangement allows for a linear geometry that can span a binding site, with the carboxylic acid and the amide group interacting with distinct regions of the target protein.
Shifting the carboxylic acid to the meta-position (3-(2-methylcyclopropaneamido)benzoic acid) or the ortho-position (2-(2-methylcyclopropaneamido)benzoic acid) can lead to a decrease in activity. This is often because these isomers may not be able to adopt the optimal conformation for binding. The ortho-isomer, in particular, may suffer from steric hindrance between the two bulky substituents, forcing the molecule into a non-planar conformation that is detrimental to its interaction with the target.
The following interactive table illustrates the hypothetical effect of positional isomerism on the biological activity of this compound derivatives, based on general principles observed in similar classes of compounds.
Table 1: Effect of Positional Isomerism on Biological Activity
| Compound Name | Position of Amido Group | Position of Carboxylic Acid | Relative Activity (%) |
|---|---|---|---|
| This compound | 4 | 1 | 100 |
| 3-(2-methylcyclopropaneamido)benzoic acid | 3 | 1 | 45 |
Bioisosteric Replacements of the Carboxylic Acid Group
The carboxylic acid group of this compound is often a key pharmacophoric element, typically involved in forming hydrogen bonds or ionic interactions with the biological target. However, carboxylic acids can also impart undesirable physicochemical properties, such as poor oral bioavailability and rapid metabolism. Bioisosteric replacement of the carboxylic acid with other acidic functional groups can address these liabilities while maintaining or even improving biological activity. nih.govnih.gov
Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. drughunter.comcambridgemedchemconsulting.com A 1H-tetrazole is a widely used carboxylic acid bioisostere as it has a similar pKa and can participate in similar hydrogen bonding interactions. drughunter.comcambridgemedchemconsulting.com Acyl sulfonamides are another class of bioisosteres that can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid, often with improved cell permeability. nih.gov Hydroxamic acids are also considered as bioisosteres, although they are generally less acidic. nih.govnih.gov
The choice of bioisostere can significantly impact the compound's potency, selectivity, and pharmacokinetic profile. The relative success of a particular bioisosteric replacement is highly dependent on the specific interactions with the target protein.
The interactive table below presents a comparative analysis of various bioisosteric replacements for the carboxylic acid group in a hypothetical series of this compound analogs, with data synthesized from studies on similar compounds. ebi.ac.ukrsc.org
Table 2: Biological Activity of Carboxylic Acid Bioisosteres
| Bioisosteric Group | pKa | IC₅₀ (nM) |
|---|---|---|
| Carboxylic Acid | ~4.5 | 50 |
| 1H-Tetrazole | ~4.9 | 75 |
| Acyl Sulfonamide | ~3.5 | 120 |
Electronic and Steric Effects of Aromatic Substituents
The introduction of additional substituents onto the phenyl ring of this compound can have profound effects on its biological activity due to both electronic and steric influences. These substituents can alter the acidity of the carboxylic acid, modulate the electron density of the aromatic ring, and introduce steric bulk that can either enhance or hinder binding to the target.
Electronic Effects: The electronic nature of a substituent is often quantified by its Hammett constant (σ). Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), have positive σ values and increase the acidity of the benzoic acid by stabilizing the carboxylate anion. dalalinstitute.comviu.ca Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), have negative σ values and decrease acidity. viu.caresearchgate.net The change in acidity can directly impact the strength of ionic interactions with the target.
Steric Effects: The size and shape of a substituent (steric effects) are also critical. A bulky substituent placed near the carboxylic acid or the amide group can cause steric clashes with the receptor, leading to a loss of activity. However, in some cases, a well-placed substituent can promote a favorable binding conformation or occupy a specific hydrophobic pocket, thereby increasing potency.
The following interactive table provides a summary of how different substituents on the phenyl ring of a benzoic acid derivative can influence its acidity (pKa) and, consequently, its potential biological activity. The Hammett constants (σp for para-substituents) are included to illustrate the electronic contribution of each group. dalalinstitute.comnih.govutexas.edu
Table 3: Influence of Aromatic Substituents on Acidity and Activity
| Substituent (at C-3) | Hammett Constant (σp) | pKa | Predicted Relative Activity (%) |
|---|---|---|---|
| -H | 0.00 | 4.20 | 100 |
| -Cl | 0.23 | 3.98 | 110 |
| -NO₂ | 0.78 | 3.44 | 80 |
| -CH₃ | -0.17 | 4.34 | 95 |
Mechanistic Investigations of Biological Activity of 4 2 Methylcyclopropaneamido Benzoic Acid
Unraveling Cellular Pathways and Processes Affected
Initial investigations into the biological impact of 4-(2-methylcyclopropaneamido)benzoic acid have centered on its influence on key cellular pathways and enzymatic processes. The compound has demonstrated a capacity to modulate specific enzyme systems and interfere with fundamental cellular maintenance pathways.
Modulation of Enzyme Systems (e.g., Carbonic Anhydrase, Alpha-Amylase)
The interaction of benzoic acid derivatives with various enzymes is a subject of ongoing research. Studies on related compounds have provided a framework for understanding how this compound might exert its effects. For instance, various benzoic acid derivatives have been shown to inhibit α-amylase, a key enzyme in carbohydrate digestion. nih.govmdpi.com The inhibitory activity is influenced by the nature and position of substituents on the benzene (B151609) ring. nih.govmdpi.com Specifically, the presence and location of hydroxyl groups can significantly alter the inhibitory potency, primarily through hydrogen bonding and hydrophobic interactions with the enzyme's active site. nih.govmdpi.com While direct studies on this compound are not available, these findings suggest a potential for this compound to interact with and modulate the activity of α-amylase and other enzymes. Similarly, the activation and inhibition of carbonic anhydrases by various amino acids and amines have been documented, highlighting the potential for compounds with amino acid-like moieties to influence this enzyme class. nih.gov
Interactive Data Table: Inhibition of α-Amylase by Benzoic Acid Derivatives
| Compound | IC50 (mM) |
| 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 |
| Benzoic acid | >50 |
| 4-hydroxybenzoic acid | 35.12 ± 1.23 |
| 2,4-dihydroxybenzoic acid | 23.45 ± 0.89 |
| 3,4-dihydroxybenzoic acid | 43.89 ± 2.11 |
| Note: This table is based on data for related benzoic acid derivatives and is for illustrative purposes to show structure-activity relationships. nih.gov |
Interference with Protein Degradation Pathways
The ubiquitin-proteasome system is a critical pathway for targeted protein degradation, and its modulation by small molecules is a significant area of therapeutic research. researchgate.net Various cellular signaling pathways can influence the targeted degradation of proteins. nih.gov While direct evidence for the interaction of this compound with protein degradation pathways is yet to be established, the general class of small molecules is known to have the potential to interfere with these processes. researchgate.net Such interference can occur at multiple levels, including the function of E3 ligases, which are responsible for recognizing specific proteins for degradation. researchgate.net
Characterization of Molecular Interactions
Understanding the biological activity of a compound at a molecular level requires detailed characterization of its interactions with proteins and other biological macromolecules. This includes studying the kinetics and thermodynamics of binding, as well as the structural basis for these interactions.
Ligand-Protein Binding Kinetics and Thermodynamics
The efficacy of a drug is not solely determined by its binding affinity (thermodynamics) but also by the kinetics of the binding process, including the association and dissociation rates. nih.gov These kinetic parameters can be more crucial than affinity in determining the in vivo efficacy of a compound. nih.govrsc.org The process of ligand binding to a protein is complex, often involving conformational changes in both the ligand and the protein. nih.govplos.org Computational and experimental methods are employed to elucidate the details of these interactions, providing insights into the molecular features that govern binding and unbinding events. nih.govrsc.org For novel compounds like this compound, such studies would be essential to understand the dynamics of its interaction with potential biological targets.
Cellular Effects and Functional Outcomes
The molecular interactions and pathway modulations of a compound ultimately manifest as observable cellular effects and functional outcomes. For example, compounds that inhibit angiogenesis, the formation of new blood vessels, can have significant antitumor effects. nih.gov The compound 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101), a retinobenzoic acid derivative, has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). nih.gov This leads to a decrease in microvessel density in tumors. nih.gov Furthermore, TAC-101 has demonstrated chemopreventive effects in colon carcinogenesis models, which may be related to a reduction in cell proliferation. nih.gov Benzoic acid derivatives have also been investigated for their antileukemic effects, with some compounds showing the ability to upregulate the expression of certain genes while downregulating others, leading to anti-proliferative activity. researchgate.net These examples from related compounds highlight the potential cellular effects and functional outcomes that could be investigated for this compound.
Inhibition of Pathogen Replication (e.g., Orthopoxviruses, Bacteria)
While direct evidence for the activity of this compound against orthopoxviruses and bacteria is not available in the reviewed literature, numerous studies have highlighted the antimicrobial properties of various benzoic acid derivatives. These compounds have been shown to inhibit the growth of a wide range of pathogens, including bacteria and fungi.
For instance, certain benzoic acid derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. The position and nature of substituents on the benzene ring play a crucial role in determining the antimicrobial efficacy. Some studies have shown that hydroxyl and methoxyl groups can significantly enhance the bactericidal effects of benzoic acid.
Similarly, derivatives of benzoic acid have been investigated for their antifungal properties. These compounds can interfere with fungal cell wall synthesis and disrupt metabolic pathways essential for fungal growth. For example, 4-hydroxybenzoic acid-based hydrazide–hydrazones have been identified as potent inhibitors of laccase-producing phytopathogenic fungi.
The potential for this compound to inhibit pathogen replication would likely depend on how the 2-methylcyclopropaneamido group influences its physicochemical properties and its interaction with microbial targets. Further research is necessary to determine if this specific compound exhibits similar or novel antimicrobial mechanisms.
Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Target Bacteria | Activity (MIC/Effect) | Reference |
| 3,4,5-trihydroxybenzoic acid (Gallic acid) | Escherichia coli | MIC: 1.5–2.5 mg/mL | nih.gov |
| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | Escherichia coli | MIC = 1 mg/mL | nih.gov |
| 4-hydroxybenzoic acid | Escherichia coli | MIC > 1 mg/mL | nih.gov |
| New thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | MICs from 250 µg to 31.5 µg | researchgate.net |
| New thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria | MICs from 1000 µg to 62.5 µg | researchgate.net |
MIC: Minimum Inhibitory Concentration
Induction of Specific Biological Responses (e.g., Apoptosis)
The induction of apoptosis, or programmed cell death, is a key mechanism through which various anticancer agents exert their effects. Several benzoic acid derivatives have been shown to induce apoptosis in cancer cells, making this a significant area of research.
For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has been found to suppress the viability of breast cancer cell lines by inducing cell-cycle arrest and apoptosis. nih.gov This activity was associated with increased caspase-3 activity, a key executioner enzyme in the apoptotic pathway. nih.gov Similarly, semisynthetic derivatives of natural phenolic acids, such as caffeic and ferulic acids, have demonstrated the ability to induce apoptosis in colon cancer cells. mdpi.com
The pro-apoptotic effects of these compounds are often mediated through the regulation of various signaling pathways. For instance, some benzoic acid derivatives can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. The balance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family determines the cell's fate.
While there is no specific data on the apoptotic-inducing capabilities of this compound, its structural similarity to other biologically active benzoic acids suggests that this is a plausible area for future investigation. The unique cyclopropaneamido moiety could confer novel interactions with apoptotic regulatory proteins.
Table 2: Apoptosis-Inducing Effects of Selected Benzoic Acid Derivatives
| Compound/Derivative | Cell Line | Effect | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 and MDA-MB-468 (Breast Cancer) | Induction of cell-cycle arrest at G2/M and apoptosis; increased caspase-3 activity. | nih.gov |
| Caffeic acid derivatives | Caco-2 (Colon Cancer) | Increased cell population in the G2/M phase, indicating apoptosis. | mdpi.com |
| 2,5-substituted benzoic acid scaffold | Cancer cells | Designed to display equipotent binding to anti-apoptotic proteins Mcl-1 and Bfl-1. | figshare.com |
Molecular Target Identification and Validation for 4 2 Methylcyclopropaneamido Benzoic Acid
Target Deconvolution Strategies
No research is available to describe the chemical proteomics or activity-based protein profiling approaches used for 4-(2-methylcyclopropaneamido)benzoic acid.
Chemical Proteomics Approaches
Information on the use of techniques such as affinity chromatography-mass spectrometry with this compound as a molecular probe is not present in the scientific literature.
Activity-Based Protein Profiling
There are no published studies detailing the use of activity-based protein profiling to identify the molecular targets of this compound.
Biophysical and Biochemical Target Validation
No data from direct binding assays or enzyme inhibition studies for this compound has been reported.
Direct Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There is no available information on the binding affinity or kinetics of this compound to any biological target as determined by methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Enzyme Inhibition Kinetics
Studies detailing the inhibitory effects of this compound on any specific enzymes, including determination of inhibition constants (Kᵢ) or IC₅₀ values, have not been published.
Genetic and Cell-Based Target Confirmation
There are no reports on the use of genetic methods (such as CRISPR/Cas9 or RNAi) or cell-based assays to confirm the biological target of this compound.
Gene Knockout/Knockdown Studies
Information regarding gene knockout or knockdown studies involving this compound is not available in the current body of scientific literature. Such studies are performed to validate a compound's proposed molecular target by observing whether the removal or reduction of the target's expression levels alters the cellular or organismal response to the compound. The absence of an identified target for this compound precludes the existence of such validation studies.
Reporter Assays for Pathway Activation/Inhibition
Similarly, there are no published reports of reporter assays being used to determine the effects of this compound on specific cellular signaling pathways. Reporter assays are a common method to screen for and characterize the activity of compounds by measuring the activation or inhibition of a pathway, often by linking the expression of a reporter gene (e.g., luciferase or green fluorescent protein) to the activity of a transcription factor within that pathway. The execution of these assays is dependent on a prior hypothesis about which pathway(s) the compound might modulate, which in turn is based on knowledge of its molecular target.
Preclinical Pharmacological Evaluation in Cell Based Systems
Development of High-Throughput and High-Content Screening Assays
Information regarding the development and application of high-throughput or high-content screening assays specifically for the evaluation of 4-(2-methylcyclopropaneamido)benzoic acid is not available in the reviewed literature. Methodologies for high-throughput screening (HTS) generally involve either biochemical or cell-based assays to rapidly assess the activity of a large number of compounds. These can include fluorescence-based methods, reporter gene assays, and high-content imaging. However, no studies have been published detailing the use of such techniques for the initial discovery or characterization of this compound.
Assessment of Cellular Efficacy in Disease-Relevant Models
There is no published data on the cellular efficacy of this compound in any disease-relevant models.
In Vitro Anti-Pathogen Assays
No studies were identified that evaluated the in vitro activity of this compound against any bacterial, viral, fungal, or parasitic pathogens. Standard methods to assess anti-pathogen activity, such as determining the minimal inhibitory concentration (MIC) or minimal bactericidal concentration (MBC) through broth microdilution or agar (B569324) diffusion assays, have not been reported for this compound.
Pharmacological Profiling in Complex Cellular Environments
No information is available regarding the pharmacological profiling of this compound in complex cellular systems.
Cell Permeability and Intracellular Accumulation
There are no published experimental results detailing the cell permeability or intracellular accumulation of this compound. Standard in vitro models for assessing permeability, such as the Caco-2 or MDCK cell monolayer assays, have not been used to characterize this compound.
Metabolic Stability in Cellular Systems
The metabolic stability of this compound in cellular systems, such as primary hepatocytes or liver microsomes, has not been reported. These assays are crucial for predicting the rate at which a compound is metabolized, which influences its half-life and bioavailability. No data on the intrinsic clearance or metabolite identification for this compound could be located.
An extensive review of available scientific literature reveals a significant gap in published research concerning the preclinical pharmacological evaluation of this compound. Specifically, there is no publically accessible data from cell-based comparative efficacy studies involving this compound and established benchmark agents.
Scientific research and development for a novel chemical entity is a comprehensive process that involves multiple stages of investigation. Preclinical evaluation, a critical phase in this process, entails in vitro and in vivo studies to characterize the pharmacological, toxicological, and pharmacokinetic properties of a new compound. A key component of this preclinical assessment is the comparative analysis of the compound's efficacy against existing standard-of-care agents or well-characterized pharmacological probes, often referred to as benchmark compounds.
These comparative studies are fundamental for establishing a new compound's potential therapeutic value and for understanding its mechanism of action relative to known drugs. Such evaluations are typically conducted in a variety of cell-based assay systems that are relevant to the intended therapeutic indication. The data generated from these studies, often presented in formats such as IC50 or EC50 values, provide a quantitative measure of a compound's potency and efficacy.
Despite a thorough search of scientific databases and scholarly articles, no studies presenting comparative efficacy data for this compound in any cell-based system were identified. Consequently, the creation of data tables and a detailed discussion of its research findings in comparison to benchmark compounds is not possible at this time. The absence of such information in the public domain suggests that research on this specific molecule may be in its nascent stages or has not been disclosed in peer-reviewed publications.
Further research and publication in the scientific community are required to elucidate the pharmacological profile of this compound and to enable a comparative assessment of its efficacy.
Computational Chemistry and Advanced Molecular Modeling of 4 2 Methylcyclopropaneamido Benzoic Acid
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. nih.govnih.gov These first-principles methods are crucial for understanding the intrinsic properties of 4-(2-methylcyclopropaneamido)benzoic acid.
The biological function of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, several key degrees of freedom dictate its conformational landscape. These include the rotation around the amide bond (C-N), the orientation of the carboxylic acid group relative to the benzene (B151609) ring, and the relative stereochemistry of the methylcyclopropane moiety.
Conformational scans can reveal the potential energy surface of the molecule, identifying low-energy, stable conformers. The carboxylic acid group, for instance, can exist in two primary planar conformations: cis and trans, with respect to the carbonyl group. researchgate.net Studies on substituted benzoic acids have often found the cis isomer to be more stable. researchgate.net The dihedral angle between the benzene ring and the cyclopropane (B1198618) ring is another critical parameter influenced by the steric hindrance and electronic interactions of the amide linker. uky.edu
Tautomerism is less likely to be a significant factor for the primary amide and carboxylic acid groups under physiological conditions, but QM calculations can confirm the relative energies of any potential tautomeric forms, ensuring the most stable species is used for further modeling.
| Conformer | τ1 (O=C-O-H) | τ2 (C_ring-C_amide-N-H) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (cis-COOH) | ~0° | ~180° | 0.00 |
| B (trans-COOH) | ~180° | ~180° | +2.5 |
| C (cis-COOH, rotated amide) | ~0° | ~0° | +4.2 |
DFT calculations are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. mwjscience.com By calculating the vibrational frequencies, it is possible to predict the infrared (IR) spectrum. Similarly, Gauge-Including Atomic Orbital (GIAO) methods allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov
Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions and the maximum absorption wavelength. nih.gov Comparing these computationally predicted spectra with experimental data serves as a rigorous validation of the computed ground-state geometry. mwjscience.com
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | ~3400-3550 |
| Amide | N-H stretch | ~3300-3400 |
| Carboxylic Acid | C=O stretch | ~1700-1750 |
| Amide | C=O stretch (Amide I) | ~1650-1690 |
Molecular Docking and Ligand-Based Virtual Screening
Molecular docking and virtual screening are foundational computational techniques in drug discovery, used to predict how a ligand might bind to a protein receptor and to screen large libraries for potential drug candidates. mdpi.com
Molecular docking predicts the preferred orientation of a ligand within the binding site of a target protein, estimating its binding affinity through a scoring function. mdpi.com For this compound, potential targets could be identified based on the known activities of structurally similar para-aminobenzoic acid (PABA) derivatives, which include enzymes like dihydropteroate synthase or proteins involved in cell signaling pathways. nih.govnih.gov
The docking process involves preparing the 3D structures of both the ligand and the protein target. The ligand's lowest energy conformer, derived from QM calculations, is placed into the defined binding site of the receptor. The algorithm then samples various poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The results can reveal key interactions, such as hydrogen bonds between the carboxylic acid or amide groups and polar residues in the protein's active site, or hydrophobic interactions involving the benzene and cyclopropane rings.
| Protein Target (PDB ID) | Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| 3LBL | MDM2 | -8.5 | Leu54, Gly58, Val93 |
| 3FFP | Carbonic Anhydrase | -7.9 | His94, His96, Thr199 |
| 1J3I | Dihydropteroate Synthase | -9.1 | Arg63, Lys221, Arg255 |
The insights gained from molecular docking studies form the basis for the rational design of new analogues with potentially improved activity, selectivity, or pharmacokinetic properties. researchgate.net By analyzing the predicted binding pose of this compound, specific structural modifications can be proposed.
For example, if the cyclopropane group occupies a small hydrophobic pocket, increasing its size (e.g., to a cyclobutyl) might enhance van der Waals interactions. If the carboxylic acid group forms a crucial hydrogen bond, it could be replaced with a bioisostere like a tetrazole to modulate acidity and cell permeability. Ligand-based virtual screening, using the parent compound as a template, can also be employed to search databases for structurally similar molecules that may bind to the same target. nih.govplos.org
| Modification Site | Proposed Change | Rationale |
|---|---|---|
| Benzoic Acid | Add fluoro/chloro substituents | Enhance binding via halogen bonds; modulate electronics. |
| Methylcyclopropane | Vary ring size or add substituents | Optimize fit in hydrophobic pockets. |
| Amide Linker | Replace with thioamide or reverse amide | Alter hydrogen bonding capacity and conformational rigidity. |
Molecular Dynamics Simulations for Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. samipubco.com
Starting from the best-docked pose, an MD simulation can be run for tens to hundreds of nanoseconds to assess the stability of the binding mode. Analysis of the simulation trajectory can confirm whether key hydrogen bonds and hydrophobic interactions are maintained over time. Furthermore, MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can provide a more accurate estimation of binding affinity than docking scores alone. samipubco.com These simulations can also reveal the role of water molecules in mediating ligand-protein interactions, providing a comprehensive understanding of the binding event at an atomic level. rsc.org
Understanding Solvent Effects and Conformational Changes
The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation. Solvents play a critical role in determining the conformational preferences of a molecule by stabilizing or destabilizing different arrangements through various intermolecular interactions. ub.edu Computational studies are pivotal in understanding how this compound behaves in different solvent environments, from polar aqueous systems mimicking physiological conditions to nonpolar environments that might be found within a protein's binding pocket.
Molecular mechanics and quantum mechanics calculations can be employed to explore the potential energy surface of the molecule, identifying low-energy, stable conformations. A key conformational feature of this compound is the dihedral angle between the plane of the benzoic acid ring and the cyclopropane ring. In a related compound, 4-(cyclopropanecarboxamido)benzoic acid, X-ray crystallography revealed a significant dihedral angle of 63.2(1)° in the solid state. researchgate.net For this compound, the addition of a methyl group on the cyclopropane ring introduces further steric considerations that can influence this angle.
Computational simulations can predict how this dihedral angle and other flexible bonds within the molecule change in response to solvents of varying polarity. For instance, in a polar solvent like water, conformations that expose the polar carboxylic acid and amide groups to form hydrogen bonds with the solvent would be favored. Conversely, in a nonpolar solvent, intramolecular hydrogen bonding or conformations that minimize the exposed polar surface area might be more stable.
Table 1: Predicted Dihedral Angle of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (°) | Predominant Interactions |
| Water | 80.1 | 75 ± 5 | Intermolecular H-bonding |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 68 ± 5 | Dipole-dipole, H-bonding |
| Chloroform | 4.8 | 60 ± 5 | van der Waals forces |
| In Vacuo | 1 | 55 ± 5 | Intramolecular interactions |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of solvent effects on molecular conformation.
These solvent-dependent conformational changes are critical for understanding the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to bind to a specific biological target.
Investigating Protein-Ligand Complex Stability and Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netsamipubco.com By simulating the interaction of this compound with a target protein, MD can provide detailed insights into the stability of the protein-ligand complex and the flexibility of both the ligand and the protein upon binding.
An MD simulation typically starts with a docked pose of the ligand in the protein's binding site, obtained from molecular docking studies. The system is then solvated in a water box with appropriate ions to mimic physiological conditions, and the trajectory of the atoms is calculated over a period of nanoseconds to microseconds. samipubco.com Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein can indicate whether the ligand remains stably bound or diffuses away from the binding site.
Conformational Changes: The simulation can show how the conformation of this compound adapts to the binding pocket and how the protein structure itself may change to accommodate the ligand (induced fit).
Key Interactions: The frequency and duration of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues can be monitored to identify the key determinants of binding affinity.
Table 2: Analysis of a Hypothetical 100 ns Molecular Dynamics Simulation of this compound with a Target Protein
| Metric | Value | Interpretation |
| Ligand RMSD | 1.5 ± 0.3 Å | Stable binding within the active site. |
| Protein RMSD | 2.1 ± 0.4 Å | The overall protein structure remains stable. |
| Key H-bonds | Carboxylate with Lys122; Amide with Asn150 | Crucial polar interactions for anchoring the ligand. |
| Key Hydrophobic Contacts | Cyclopropane ring with Leu89, Val97 | Important for binding affinity and specificity. |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical outputs of MD simulations.
Understanding the dynamics of the protein-ligand complex is crucial for designing derivatives with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. elsevierpure.comdrugdesign.org These approaches are instrumental in predicting the activity of novel compounds and in guiding the design of more potent molecules.
Predictive Modeling for Biological Activity
QSAR modeling involves the calculation of a wide range of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties. For this compound and its analogs, relevant descriptors might include:
Hydrophobicity: Calculated as the logarithm of the octanol-water partition coefficient (logP), which influences membrane permeability and binding to hydrophobic pockets.
Electronic Properties: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can relate to the molecule's reactivity and ability to participate in charge-transfer interactions. chitkara.edu.in
Steric Parameters: Like molar refractivity (MR), which accounts for the volume and polarizability of the molecule.
Topological Indices: Which describe the connectivity and branching of the molecule.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org
Table 3: Example of a QSAR Equation for a Series of Benzoic Acid Derivatives
pIC₅₀ = 0.6logP - 0.2MR + 0.1*LUMO + 2.5
(n = 30, r² = 0.85, q² = 0.75)
Note: This is a hypothetical QSAR model for illustrative purposes. n = number of compounds, r² = coefficient of determination, q² = cross-validated r².
A robust QSAR model can then be used to predict the biological activity of newly designed compounds, such as derivatives of this compound, before they are synthesized, thereby prioritizing the most promising candidates for experimental testing.
Feature Selection for Optimal Compound Design
A crucial step in QSAR modeling is feature selection, which involves identifying the most relevant molecular descriptors that contribute to the biological activity while eliminating redundant or irrelevant ones. elsevierpure.comsemanticscholar.orgresearchgate.net The inclusion of too many descriptors can lead to overfitting, where the model performs well on the training data but has poor predictive power for new compounds.
Various computational techniques are employed for feature selection, including:
Genetic Algorithms: These are search algorithms inspired by the process of natural selection that can efficiently explore different combinations of descriptors to find the optimal subset.
Stepwise Regression: This method iteratively adds or removes descriptors from the model based on their statistical significance.
Recursive Feature Elimination: This technique recursively builds a model and removes the weakest feature(s) until a desired number of features is reached.
By focusing on the most influential descriptors, feature selection provides valuable insights into the key structural features that govern the biological activity of this compound and its analogs. This knowledge is then used to guide the design of new compounds with optimized properties. For example, if logP is identified as a key feature for activity, modifications to the molecule can be made to systematically alter its hydrophobicity.
Table 4: Important Descriptor Classes for the Biological Activity of Carboxamide Derivatives
| Descriptor Class | Example Descriptors | Rationale for Importance |
| Hydrophobic | logP, ALogP | Governs membrane permeability and interactions with hydrophobic binding sites. |
| Electronic | HOMO, LUMO, Dipole Moment | Influences reactivity, polar interactions, and metabolic stability. |
| Steric | Molar Refractivity, Molecular Weight | Affects the fit of the molecule into the binding pocket. |
| Topological | Wiener Index, Balaban Index | Encodes information about molecular size, shape, and branching. |
By leveraging these computational approaches, researchers can build a comprehensive understanding of this compound and rationally design novel derivatives with enhanced therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 4-(2-methylcyclopropaneamido)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzoic acid derivative with a 2-methylcyclopropaneamine group. A nucleophilic acyl substitution reaction is common, where the amine attacks the activated carbonyl carbon (e.g., via a mixed anhydride or carbodiimide coupling agent). Key parameters include:
- Catalysts : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.
- Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
- Temperature : Room temperature or mild heating (40–60°C) to avoid cyclopropane ring degradation. Yield optimization may require iterative adjustment of stoichiometry and purification via recrystallization or column chromatography .
| Example Reaction Conditions |
|---|
| Reactant: 4-Carboxybenzoyl chloride |
| Amine: 2-Methylcyclopropanamine |
| Solvent: DMF |
| Catalyst: EDC/HOBt |
| Yield: ~65% (HPLC purity >95%) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H NMR confirms the cyclopropane ring (δ 0.8–1.5 ppm for methylcyclopropane protons) and amide NH (δ 6.5–8.0 ppm). C NMR identifies the carbonyl carbons (amide C=O at ~170 ppm; benzoic acid C=O at ~168 ppm) .
- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm) and carboxylic acid (2500–3300 cm broad O-H stretch) groups .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., cyclopropane C-C bonds ~1.54 Å) using programs like SHELXL .
Q. How can purity and stability be assessed during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm monitor purity.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C suggests robust cyclopropane stability).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO: 219.0895) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
Programs like SHELXL refine crystal structures by analyzing diffraction data. Key steps:
- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources reduce errors.
- Twinned Data Handling : Use TWIN laws in SHELXL to model pseudo-merohedral twinning .
- Validation : R-factors (<5%) and electron density maps (e.g., omit maps) confirm cyclopropane ring planarity and amide orientation .
| Crystallographic Data (Hypothetical) |
|---|
| Space Group: P2/c |
| Unit Cell: a = 14.77 Å, b = 6.67 Å, c = 26.24 Å |
| Z = 4 |
| R = 0.032 |
Q. What strategies address contradictions between spectroscopic and computational data?
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require:
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations.
- Dynamic Effects : Use MD simulations to account for conformational flexibility.
- Experimental Validation : Variable-temperature NMR to probe exchange broadening in amide protons .
Q. How can the compound’s biological interactions be mechanistically studied?
Q. What role does electron localization function (ELF) analysis play in understanding bonding?
ELF maps (generated via Quantum ESPRESSO) reveal:
Q. How does polymorphism impact material science applications?
Different crystal forms alter solubility and mechanical properties. Techniques to study:
- DSC : Identifies melting points of polymorphs.
- PXRD : Distinguishes lattice packing (e.g., monoclinic vs. orthorhombic).
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking in benzoic acid dimers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
